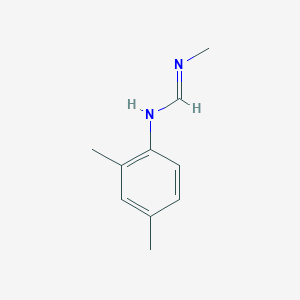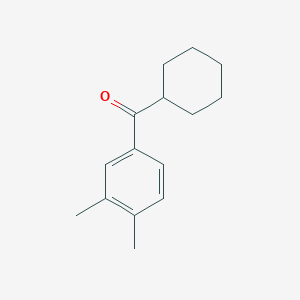
Endosulfan alcohol
Overview
Description
Endosulfan alcohol, also known as endosulfan diol, is a metabolite of the organochlorine insecticide endosulfan. It is formed through the hydrolysis of endosulfan and is considered to be less toxic than its parent compound. Endosulfan has been widely used in agriculture to control pests, but due to its environmental persistence and potential health risks, its use has been restricted or banned in many countries.
Mechanism of Action
Target of Action
Endosulfan alcohol, also known as Endosulfandiol or Endodiol, is an organochlorine insecticide . Its primary targets are nerve cell membranes . It alters the electrophysiological and associated enzymatic properties of these membranes, causing a change in the kinetics of sodium (Na+) and potassium (K+) ion flow through the membrane .
Mode of Action
This compound interacts with its targets by altering the kinetics of Na+ and K+ ion flow through the nerve cell membranes . This alteration in ion flow disrupts the normal functioning of the nerve cells, leading to a state of uncontrolled excitation . This uncontrolled excitation can lead to cell death, and thus the death of the insect .
Biochemical Pathways
This compound affects the biochemical pathways related to nerve cell function . By altering the kinetics of Na+ and K+ ion flow, it disrupts the normal electrical signaling within the nerve cells . This disruption can lead to a variety of downstream effects, including uncontrolled excitation and cell death .
Result of Action
The primary result of this compound’s action is the death of insects . By disrupting normal nerve cell function, it causes uncontrolled excitation and ultimately cell death . This can lead to the death of the insect, making this compound an effective insecticide .
Biochemical Analysis
Biochemical Properties
Endosulfan alcohol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends . This interaction with DNA and the enzymes involved in DNA repair demonstrates the significant biochemical role of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to reduce fertility levels in male animals and cause DNA damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and the subsequent induction of DNA damage . It triggers a DNA damage response, leading to the processing of broken DNA ends . This mechanism involves binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . Over time, this can lead to long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study on Swiss albino mice showed that this compound caused a higher degree of degeneration in the reproductive organ when administered at a dose of 3.5 mg/Kg body weight daily for periods of 3 weeks, 5 weeks, and 7 weeks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . This can affect its localization or accumulation within cells and tissues .
Subcellular Localization
While specific details on the subcellular localization of this compound are limited, it is known that the compound can induce DNA damage, suggesting that it may interact with DNA within the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Endosulfan alcohol is primarily produced through the biotransformation of endosulfan by microorganisms. For instance, certain species of the blue-green algae Anabaena can convert endosulfan into endodiol under controlled conditions . The reaction typically involves the hydrolysis of endosulfan in an alkaline medium, which facilitates the breakdown of the cyclic sulfite diester group in endosulfan to form endodiol .
Industrial Production Methods
Industrial production of endodiol is not common due to its status as a metabolite rather than a primary chemical product. the bioremediation processes involving microbial degradation of endosulfan can be scaled up for industrial applications. This involves the use of bioreactors where conditions such as pH, temperature, and nutrient availability are optimized to enhance the microbial activity and production of endodiol .
Chemical Reactions Analysis
Types of Reactions
Endosulfan alcohol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form endosulfan sulfate, which is another metabolite of endosulfan.
Hydrolysis: The hydrolysis of endosulfan to endodiol is a key reaction, especially under alkaline conditions.
Substitution: this compound can undergo substitution reactions, although these are less common compared to oxidation and hydrolysis.
Common Reagents and Conditions
Major Products Formed
Endosulfan sulfate: Formed through the oxidation of endodiol.
Endosulfan ether: Another metabolite that can be formed under certain conditions.
Scientific Research Applications
Endosulfan alcohol has several applications in scientific research, including:
Environmental Chemistry: Studying the degradation pathways of endosulfan and its metabolites in soil and water environments.
Toxicology: Assessing the toxicity of endosulfan metabolites compared to the parent compound.
Bioremediation: Utilizing microorganisms to degrade endosulfan in contaminated environments, thereby reducing its environmental impact.
Comparison with Similar Compounds
Endosulfan alcohol is similar to other metabolites of endosulfan, such as:
Endosulfan sulfate: A more toxic metabolite compared to endodiol.
Endosulfan ether: Another metabolite formed under specific conditions.
Uniqueness
This compound is unique in its relatively lower toxicity compared to other endosulfan metabolites. Its formation through hydrolysis makes it a key intermediate in the bioremediation of endosulfan-contaminated environments .
Properties
CAS No. |
2157-19-9 |
|---|---|
Molecular Formula |
C9H8Cl6O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
[(1R,4S)-1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H8Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-4,16-17H,1-2H2/t3?,4?,7-,8+ |
InChI Key |
GTSJHTSVFKEASK-WINLOITPSA-N |
SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |
Isomeric SMILES |
C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |
Canonical SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |
Key on ui other cas no. |
2157-19-9 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Endodiol is primarily formed through two main pathways:
- Biotransformation by microorganisms: Various soil microorganisms, including fungi, bacteria, and actinomycetes, can metabolize endosulfan. A significant number of these microorganisms degrade endosulfan into endodiol through hydrolysis of the ester bond. [] Studies have identified specific species like Pseudomonas aeruginosa [, ] and Anabaena sp. PCC 7120 [] that efficiently convert endosulfan to endodiol.
- Abiotic hydrolysis: Endodiol can also be formed through the abiotic hydrolysis of endosulfan isomers (endosulfan-1 and endosulfan-2) in the environment. This hydrolysis process, involving two successive attacks by OH- ions, is influenced by pH and temperature. []
ANone: Yes, ultraviolet (UV) irradiation of endosulfan isomers in thin films has been shown to produce endodiol as a major product. [] This photodecomposition process contributes to the degradation of endosulfan in the environment.
ANone: Research suggests that endodiol can be further degraded by microorganisms. For example, a Bacillus subtilis strain has been isolated and characterized for its ability to degrade both endosulfan and endodiol. [] Further studies are needed to fully elucidate the degradation pathways and the microorganisms involved.
ANone: While endodiol is considered less toxic than endosulfan, it's crucial to acknowledge that some studies have identified it as a potential endocrine disruptor. Further research is needed to fully assess its long-term ecological and health impacts.
ANone: Yes, UV irradiation of endodiol can lead to the formation of endosulfan α-hydroxy ether and other unidentified compounds. [] This highlights the complexity of endosulfan degradation and the potential formation of various metabolites with differing toxicity profiles.
ANone: Several analytical methods are employed for the identification and quantification of endodiol:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, ] It allows for the separation and identification of endodiol from other compounds in complex matrices like soil and urine.
- Gas chromatography with electron capture detection (GC-ECD): This method, often employed in conjunction with derivatization techniques like silylation or acetylation, enables sensitive detection and quantification of endodiol. []
ANone: The analysis of endodiol in environmental samples, such as soil and water, presents challenges due to its relatively low concentrations and the presence of other interfering compounds. Efficient extraction and pre-concentration techniques, like ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME), are often necessary to improve detection limits. []
ANone: Researchers utilize radiolabeled endosulfan (e.g., ¹⁴C-labeled) to track its uptake, translocation, and metabolism within plants. [, ] Studies on bean plants have demonstrated the uptake and translocation of endosulfan and its metabolites, including endodiol, from treated soil to aerial parts. []
ANone: Yes, research has investigated the use of hairy root cultures (HRs), which are characterized by their rapid growth and high metabolic capacity, for the removal of endosulfan and its metabolites from water. Studies have shown that HRs of certain edible species, including Brassica napus, Raphanus sativus, and Capsicum annuum, can effectively remove endosulfan and accumulate endodiol and other metabolites. []
ANone: Yes, researchers have investigated the use of surfactants like Tween 80 to enhance the biodegradation of endosulfan. Adding Tween 80 to soil was found to increase the solubility and consequently the biodegradation rate of endosulfan by Pseudomonas aeruginosa. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


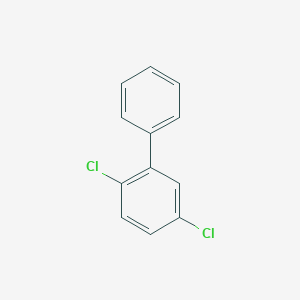
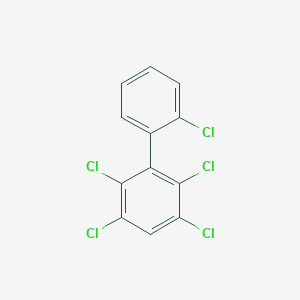
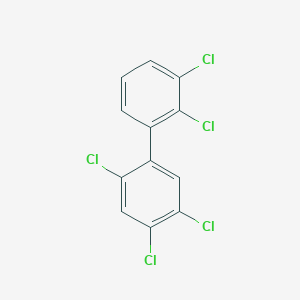
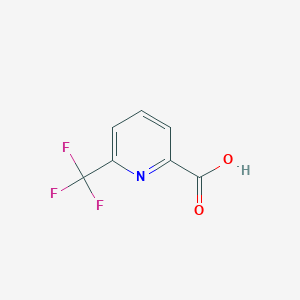

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)



